molecular formula C9H11Br2NO2 B6267162 ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide CAS No. 1909316-31-9

ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide

Cat. No.: B6267162
CAS No.: 1909316-31-9
M. Wt: 325
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Description

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a chemical reagent designed for research and synthesis applications. This compound is a salt of a brominated pyridine derivative, a class of molecules known to be versatile intermediates in medicinal and organic chemistry . Pyridine-based scaffolds are frequently employed in the development of novel pharmaceutical compounds and are valued for their potential in creating molecules with specific biological activities . Researchers utilize such bromomethyl-functionalized pyridines as key building blocks, for instance, in the synthesis of complex molecules for antibacterial research . The reactive bromomethyl group allows for further functionalization, making it a valuable precursor in constructing more elaborate chemical architectures for various scientific investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1909316-31-9

Molecular Formula

C9H11Br2NO2

Molecular Weight

325

Origin of Product

United States

Preparation Methods

Bromination of Ethyl 6-Methylpyridine-3-Carboxylate

The foundational step involves brominating the methyl group at the 6-position of ethyl 6-methylpyridine-3-carboxylate. Two predominant methodologies emerge:

a) Radical Bromination Using N-Bromosuccinimide (NBS):
NBS in dichloromethane under UV light initiates a radical chain mechanism, selectively substituting the methyl group. Reaction parameters include:

  • Temperature: 0–25°C to minimize polybromination.

  • Molar Ratio: 1:1.1 substrate-to-NBS ensures complete conversion.

  • Additives: Azobisisobutyronitrile (AIBN) accelerates initiation, reducing reaction time to 4–6 hours.

b) Electrophilic Bromination with HBr/AcOH:
Hydrobromic acid in acetic acid mediates electrophilic substitution, favored for its cost-effectiveness in industrial settings. Critical conditions:

  • Acid Concentration: 48% HBr achieves optimal protonation of the methyl group.

  • Reaction Time: 8–12 hours at 60°C.

  • Workup: Neutralization with NaOH followed by dichloromethane extraction isolates the brominated product.

Esterification and Hydrobromide Salt Formation

Esterification of 6-(Bromomethyl)Pyridine-3-Carboxylic Acid

The brominated carboxylic acid undergoes esterification with ethanol to yield the ethyl ester. Catalytic systems include:

a) p-Toluenesulfonic Acid (PTSA)-Catalyzed Esterification:

  • Conditions: Refluxing ethanol with 0.1–0.16 equiv. PTSA for 5–8 hours.

  • Yield: 95.5% after recrystallization (ethyl acetate/petroleum ether).

  • Purity: HPLC >99.4%.

b) Acid Chloride Intermediate Route:
Thionyl chloride converts the acid to its chloride, which reacts with ethanol. While faster (2–3 hours), this method risks over-bromination, reducing yield to 82–85%.

Hydrobromide Salt Precipitation

Post-esterification, the free base is treated with concentrated HBr in ethyl acetate, precipitating the hydrobromide salt. Key parameters:

  • Solvent: Ethyl acetate ensures selective crystallization.

  • Stoichiometry: 1:1 molar ratio of base-to-HBr prevents dihydrobromide formation.

  • Purity: 99.3% by HPLC after vacuum drying.

Industrial-Scale Optimization

Continuous Flow Bromination

Adopting flow chemistry enhances safety and yield for large-scale production:

  • Reactor Design: Corrosion-resistant Hastelloy tubes withstand HBr/AcOH mixtures.

  • Residence Time: 30 minutes at 100°C achieves 98% conversion.

  • Automation: In-line NMR monitors reaction progress, adjusting feed rates dynamically.

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, reducing waste:

  • Recovery Efficiency: >90% for ethanol, 85% for dichloromethane.

  • Cost Savings: $12–15/kg reduction in production costs.

Comparative Analysis of Methodologies

Parameter NBS Bromination HBr/AcOH Bromination
Yield88–92%90–95%
Reaction Time4–6 hours8–12 hours
Byproducts<2% succinimide<5% dibrominated species
ScalabilityLab-scaleIndustrial-scale
Cost per kg$1,200$800

Data synthesized from patents and experimental protocols.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 4.35 (q, J=7.1 Hz, 2H, -OCH2CH3), 4.28 (s, 2H, -CH2Br), 8.21 (d, J=8.2 Hz, 1H, Py-H), 8.94 (s, 1H, Py-H).

  • Mass Spectrometry: m/z 288.0 [M+H]+ (calc. 287.97).

  • HPLC Purity: >99.3% (C18 column, 70:30 MeOH/H2O).

Impurity Profiling

Common impurities include:

  • Ethyl 6-(Dibromomethyl)Pyridine-3-Carboxylate: <0.5% when using NBS.

  • Unreacted Carboxylic Acid: <0.2% after PTSA-catalyzed esterification .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Reactions with oxygen-, nitrogen-, or sulfur-based nucleophiles proceed under mild conditions. For example:

NucleophileReagents/ConditionsProductYieldReference
MethoxideNaOMe, DMSO, 80°CMethyl 7-methoxy-1-benzofuran-4-carboxylate78%
AmineNH₃ (aq.), CuI, 100°CMethyl 7-amino-1-benzofuran-4-carboxylate65%

Key Findings :

  • Electron-withdrawing ester groups at the 4-position activate the bromine for substitution by destabilizing the aromatic transition state .

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved nucleophilicity .

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-couplings to form biaryl or alkyl-aryl hybrids.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis:

Boronic AcidCatalystProductYieldReference
PhenylPd(PPh₃)₄, K₂CO₃Methyl 7-phenyl-1-benzofuran-4-carboxylate82%
4-MethoxyphenylPdCl₂, CuIMethyl 7-(4-methoxyphenyl)-1-benzofuran-4-carboxylate75%

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation with the boronic acid .

  • Electron-rich boronic acids exhibit faster coupling kinetics .

Ester Group Transformations

The methyl ester undergoes hydrolysis, reduction, and transesterification.

Hydrolysis to Carboxylic Acid

ConditionsProductYieldReference
1M NaOH, EtOH, reflux7-Bromo-1-benzofuran-4-carboxylic acid

Scientific Research Applications

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical structure and properties of this compound. The compound features a pyridine ring substituted with a bromomethyl group and an ethyl ester functional group, which contributes to its reactivity and utility in various chemical reactions.

Synthesis of Pyridine Derivatives

This compound serves as a versatile intermediate in the synthesis of various pyridine derivatives. The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles. This property has been exploited in the development of new pyridine-based pharmaceuticals.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the use of this compound in synthesizing novel antimicrobial agents. By reacting this compound with various amines, researchers have successfully produced compounds with enhanced antibacterial activity against resistant strains of bacteria .

Functionalization of Aromatic Compounds

The bromomethyl group is a valuable functional handle for further transformations. It can be converted into other functional groups such as alcohols, amines, or thiols through various reaction pathways.

Data Table: Functionalization Reactions

Reaction TypeReagent UsedProduct Obtained
Nucleophilic SubstitutionAminesEthyl 6-(aminomethyl)pyridine-3-carboxylate
ReductionLiAlH4Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate
Thiol AdditionThiolsEthyl 6-(thiomethyl)pyridine-3-carboxylate

Development of Agrochemicals

The compound has also been investigated for its potential as a precursor in the synthesis of agrochemicals. Its ability to modify biological activity through structural changes makes it a candidate for developing herbicides and fungicides.

Case Study: Herbicide Development
A study focused on modifying the structure of this compound led to the creation of new herbicidal agents that exhibited improved efficacy against specific weed species while maintaining low toxicity to crops .

Pharmaceutical Intermediates

Due to its structural features, this compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

Case Study: Neurological Agents
Research has highlighted its role in synthesizing compounds that inhibit specific neurotransmitter receptors, showing promise in treating conditions like anxiety and depression .

Anticancer Research

The compound's derivatives have been evaluated for anticancer properties. The bromomethyl group allows for modifications that can enhance selectivity towards cancer cells.

Data Table: Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)
Ethyl 6-(aminomethyl)pyridine-3-carboxylateMCF-7 (Breast Cancer)5.2
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylateHeLa (Cervical Cancer)4.8

Polymer Chemistry

This compound can be used as a monomer in polymerization reactions, contributing to the development of functionalized polymers with specific properties.

Case Study: Synthesis of Functional Polymers
Researchers have successfully incorporated this compound into polymer matrices to create materials with enhanced thermal stability and mechanical strength . These polymers have potential applications in coatings and composites.

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules.

Comparison with Similar Compounds

Ethyl 6-(Hydroxymethyl)Nicotinate

  • Structure : Differs by replacing the bromomethyl group with a hydroxymethyl substituent.
  • Reactivity : The hydroxymethyl group lacks the leaving-group capability of bromine, limiting its utility in substitution reactions. However, it can undergo oxidation or esterification .
  • Applications : Primarily used as a precursor for hydroxymethyl-containing ligands or prodrugs, whereas the brominated analog is favored in cross-coupling reactions.

3-Bromoacetylpyridine Hydrobromide

  • Structure : Contains a bromoacetyl group (CH₂COBr) at the 3-position instead of the bromomethyl-ester combination.
  • Electronic Effects : The electron-withdrawing acetyl group reduces pyridine ring basicity compared to the ester group in the target compound. This difference influences reactivity in metal-catalyzed couplings or cyclization reactions .
  • Biological Activity : Bromoacetyl derivatives are often used as alkylating agents in drug design, whereas the target compound’s ester group may enhance bioavailability .

2-(Bromomethyl)Pyridine Hydrobromide

  • Structure : Lacks the 3-position ethyl ester, simplifying the molecule but reducing functional diversity.
  • Utility : Primarily employed in alkylation reactions, whereas the target compound’s ester group allows for additional modifications, such as hydrolysis to carboxylic acids .

Reactivity Profile

  • Bromomethyl Group: Superior leaving-group ability compared to hydroxymethyl or chloromethyl analogs, enabling efficient SN2 reactions. This reactivity is critical in constructing heterocycles like imidazopyridines () or thienopyridines ().
  • Ester Group : Hydrolyzable to carboxylic acids, expanding applications in prodrug design or metal-organic frameworks.

Antimicrobial Potential

  • Ethyl pyridine-3-carboxylate derivatives (e.g., compound 6b in ) exhibit enhanced activity against Bacillus subtilis due to the ester moiety. The bromomethyl group in the target compound may further improve lipophilicity, enhancing membrane penetration .
  • Compared to hydroxymethyl analogs, the brominated derivative’s electrophilic nature could disrupt microbial enzyme systems via alkylation.

Pharmaceutical Intermediates

  • The target compound’s structure aligns with imidazopyridine-based kinase inhibitors (), where bromine serves as a handle for Suzuki-Miyaura couplings. Its hydrobromide salt improves solubility, aiding in purification .

Physical and Chemical Properties

Property Ethyl 6-(Bromomethyl)Pyridine-3-Carboxylate HBr Ethyl 6-(Hydroxymethyl)Nicotinate 3-Bromoacetylpyridine HBr
Molecular Formula C₉H₁₀BrNO₂·HBr C₉H₁₁NO₃ C₇H₆BrNO·HBr
Molecular Weight ~313.0 g/mol 197.19 g/mol 281.0 + HBr (~361.0)
Solubility High in polar solvents (HBr salt) Moderate in ethanol/water High in DMSO/THF
Key Reactivity SN2 substitutions, cross-couplings Oxidation, esterification Alkylation, cyclization

Biological Activity

Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article will delve into its synthesis, biological evaluations, mechanisms of action, and potential applications in drug development.

The synthesis of this compound typically involves the bromination of ethyl 6-methylpyridine-3-carboxylate using bromine or N-bromosuccinimide (NBS) in dichloromethane. This reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination. The compound's bromomethyl group enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing for substitution by various nucleophiles such as amines and thiols. Additionally, the pyridine ring may participate in coordination chemistry, interacting with metal ions and other biomolecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyridine have shown moderate antibacterial activities against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/ml . These findings suggest that similar compounds may exhibit significant antibacterial properties.

Anti-HBV Activity

In related research, derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate were evaluated for their anti-hepatitis B virus (HBV) activity. Some compounds demonstrated IC(50) values ranging from 1.3 to 9.1 µM, indicating potent inhibition of HBV replication in HepG2.2.15 cells . Although these studies do not directly evaluate this compound, they suggest a promising avenue for exploring antiviral activity within this chemical class.

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
Ethyl 6-methylpyridine-3-carboxylateLacks bromomethyl groupLower reactivity
Ethyl 6-chloromethylpyridine-3-carboxylateChlorine instead of bromineDifferent reactivity profile
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylateHydroxymethyl groupMore suitable for oxidation reactions

This compound stands out due to its bromomethyl group , which significantly enhances its reactivity compared to other derivatives, allowing for diverse applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several case studies have explored the biological activities of pyridine derivatives:

  • Antibacterial Activity : A study on pyridine derivatives indicated that certain compounds exhibited strong antibacterial activity comparable to established antibiotics like linezolid. This was assessed through time-growth kinetics and biofilm formation assays, demonstrating effective concentration-dependent inhibition against Gram-positive bacteria .
  • Antiviral Activity : Research on related compounds showed promising results against HBV, highlighting their potential as antiviral agents. The structure-activity relationships indicated that modifications could enhance efficacy against viral replication .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or bromination of a precursor. A common approach involves reacting a pyridine carboxylate derivative with a bromomethylating agent (e.g., NBS or HBr in specific solvents). For example, similar bromomethyl pyridine syntheses use anhydrous dimethylacetamide (DMA) under a nitrogen atmosphere at 55°C, followed by quenching with triethylamine (Et3N) and water . Reaction times may extend to 72 hours to ensure completion.

Q. How is the compound purified, and what analytical methods validate its purity?

  • Methodological Answer : Purification typically involves recrystallization or column chromatography using silica gel with eluents like ethyl acetate/hexane mixtures. Analytical validation includes:

  • HPLC : Purity >95% (as per standards in ).
  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) should show peaks for the bromomethyl group (~δ 4.5–4.8 ppm) and ethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2).
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> consistent with the molecular formula C9H11Br2NO2 .

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